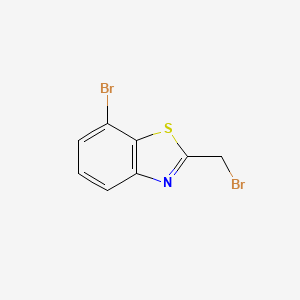
Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4: is a synthetic compound that belongs to the class of nitroaromatic amines. These compounds are often used in various chemical and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 typically involves the nitration of phenylethylamine derivatives followed by methylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production may involve large-scale nitration and methylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4).
Major Products:
Oxidation: Corresponding nitroamines.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Research may explore its potential as a biochemical probe or as a precursor for biologically active compounds.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 would depend on its specific application. Generally, nitroaromatic compounds can interact with biological molecules through various pathways, including enzyme inhibition or receptor binding.
Comparison with Similar Compounds
4-Nitrophenylethylamine: A simpler analog with similar chemical properties.
4-Nitrophenoxyethylamine:
Uniqueness: Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1189869-42-8 |
|---|---|
Molecular Formula |
C17H19N3O5 |
Molecular Weight |
349.379 |
IUPAC Name |
1,1,2,2-tetradeuterio-N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine |
InChI |
InChI=1S/C17H19N3O5/c1-18(11-10-14-2-4-15(5-3-14)19(21)22)12-13-25-17-8-6-16(7-9-17)20(23)24/h2-9H,10-13H2,1H3/i12D2,13D2 |
InChI Key |
BDCVRCLAXLOSLH-IDPVZSQYSA-N |
SMILES |
CN(CCC1=CC=C(C=C1)[N+](=O)[O-])CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
N-Methyl-4-nitro-N-[2-(4-nitrophenoxy)ethyl-d4-benzeneethanamine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


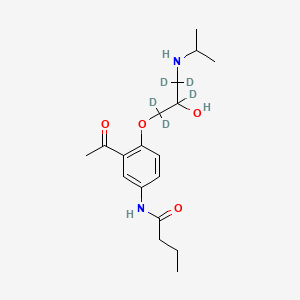
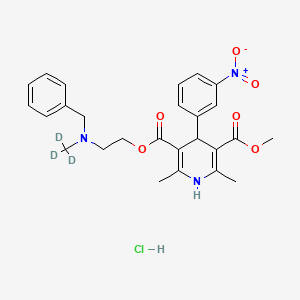
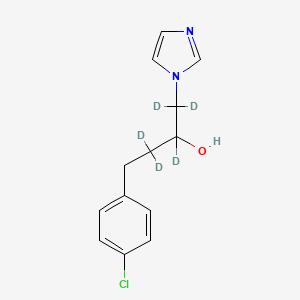
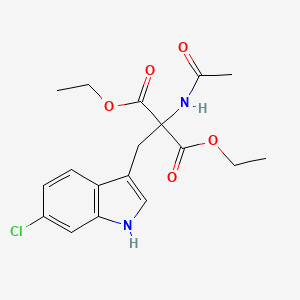
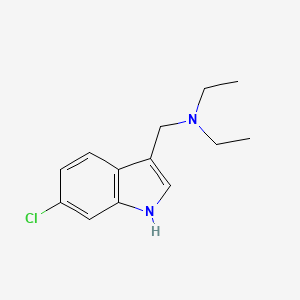

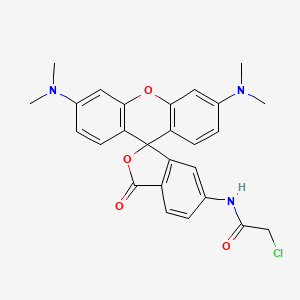
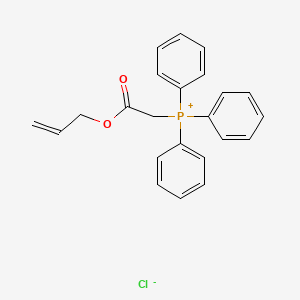
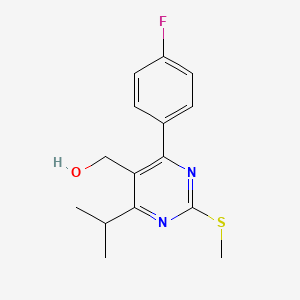
![TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE](/img/structure/B563215.png)
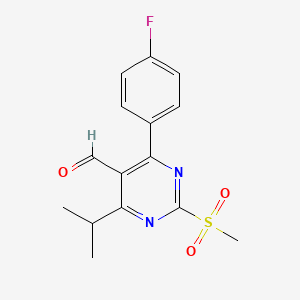
![(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B563221.png)
